molecular formula C16H15N5OS B2404848 benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034603-92-2

benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2404848
CAS No.: 2034603-92-2
M. Wt: 325.39
InChI Key: YOMQBTAVRBOBQK-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a polyheterocyclic compound characterized by a benzothiadiazole core fused with a cyclopenta-pyrazolo-pyrazine moiety.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-16(10-4-5-13-14(8-10)19-23-18-13)20-6-7-21-15(9-20)11-2-1-3-12(11)17-21/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMQBTAVRBOBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC5=NSN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N4OS
  • Molecular Weight : 342.42 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Substitution Reactions : Involving the introduction of functional groups through nucleophilic attack.
  • Cyclization : Formation of the fused pyrazolo and thiadiazole rings through condensation reactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : A derivative showed inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1.6 mg/mL .
  • Mechanism : The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research has indicated that benzo[c][1,2,5]thiadiazole derivatives may act as inhibitors of specific kinases involved in cancer progression:

  • ALK5 Inhibition : One study reported that certain derivatives showed potent inhibition of activin receptor-like kinase 5 (ALK5), a target in cancer therapy .
  • IC50 Values : The most active compound exhibited an IC50 value in the nanomolar range (50 nM), indicating strong potency against cancer cell lines .

Case Study 1: Antimicrobial Evaluation

A series of benzo[c][1,2,5]thiadiazole derivatives were synthesized and evaluated for their antibacterial properties. The results indicated a clear dose-dependent response in inhibiting bacterial growth across various strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (mg/mL)
7E. coli1.6
7S. aureus1.6
7B. subtilis0.833

Case Study 2: Kinase Inhibition Assay

In another study focusing on anticancer activity:

  • A series of compounds were tested against a panel of kinases.
  • The most promising compound exhibited selective inhibition with minimal off-target effects.

The biological activity of benzo[c][1,2,5]thiadiazole compounds can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds act as competitive inhibitors for key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Membrane Disruption : Alterations in membrane integrity lead to increased permeability and eventual cell lysis in bacteria.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit promising anticancer properties. For instance, derivatives of benzo[c][1,2,5]thiadiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study demonstrated that a specific benzo[c][1,2,5]thiadiazole derivative significantly reduced the viability of breast cancer cells in vitro .

Anti-inflammatory Properties
The compound is also being studied for its anti-inflammatory effects. Its structural features allow it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. A patent describes a related compound that exhibits non-steroidal anti-inflammatory drug (NSAID) properties by inhibiting prostaglandin synthesis .

Materials Science

Fluorescent Materials
Benzo[c][1,2,5]thiadiazole derivatives are utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors due to their excellent photophysical properties. For example, a study highlighted the synthesis of a benzothiadiazole luminogen that demonstrated high fluorescence efficiency and stability .

Metal-Organic Frameworks (MOFs)
The compound's rigid structure makes it an excellent candidate for use as a ligand in metal-organic frameworks (MOFs). MOFs incorporating benzo[c][1,2,5]thiadiazole ligands have shown enhanced gas adsorption properties and selectivity for various analytes. A specific MOF developed using this ligand was reported to detect ethylamine and gossypol with high sensitivity .

Data Tables

Application Area Description Reference
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis in breast cancer cells
Anti-inflammatory PropertiesActs as an NSAID by inhibiting COX enzymes
Fluorescent MaterialsUsed in OLEDs; exhibits high fluorescence efficiency
Metal-Organic FrameworksEnhances gas adsorption; sensitive detection of specific analytes

Case Studies

  • Anticancer Research : A recent study investigated the effects of a benzo[c][1,2,5]thiadiazole derivative on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound .
  • Fluorescent Sensors : Researchers developed a new fluorescent sensor based on benzo[c][1,2,5]thiadiazole for detecting heavy metal ions. The sensor exhibited a significant fluorescence turn-on response upon binding with specific ions, demonstrating its potential for environmental monitoring applications .
  • MOF Applications : A novel MOF was synthesized using benzo[c][1,2,5]thiadiazole as a ligand. This framework displayed remarkable selectivity for carbon dioxide over nitrogen and was tested for its efficiency in carbon capture technologies .

Comparison with Similar Compounds

Structural Comparison

The compound’s structure combines a benzo[c][1,2,5]thiadiazole (electron-deficient aromatic system) and a cyclopenta-pyrazolo-pyrazine (bridged bicyclic system). Key structural analogs include:

Compound Name Core Heterocycles Key Substituents/Modifications Reference
(4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone Benzooxadiazole, thiazole Amino, methylthio groups
Pyrazolo[1,5-a]quinazoline derivatives Pyrazole, quinazoline Aromatic aldehydes, cyclohexanone
Benzo[d]thiazole-pyrazoline hybrids Benzothiazole, pyrazole Dichloropyridinyl, thiazole
3,5,6,7,8,9-Hexahydro-pyrazolo[1,5-a]quinazolines Pyrazole, quinazoline Cyclohexanone-derived fused rings

Key Differences :

  • Heteroatom Variation : The target compound’s benzothiadiazole contains sulfur and nitrogen, whereas analogs like compound 13l () use benzooxadiazole (oxygen instead of sulfur), altering electronic properties and binding affinity .

Key Comparisons :

  • Electron-Deficient Cores : The target’s benzothiadiazole may enhance DNA intercalation or kinase binding compared to benzooxadiazole analogs .
  • Bridged Systems : The cyclopenta-pyrazolo-pyrazine moiety could improve metabolic stability relative to simpler pyrazoloquinazolines .

Q & A

Q. How does this compound compare to structurally similar pyrazolo-pyrazine derivatives?

  • Methodological Answer :
  • Activity Comparison : Analog 5-(4-fluorophenyl)-2-(4-methylphenyl)-pyrazole shows 3-fold higher cytotoxicity but lower solubility .
  • Structural Insights : The cyclopenta ring in this compound enhances rigidity, improving target selectivity over flexible analogs .

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